molecular formula C10H7BrFNO2 B1415957 Methyl 3-bromo-2-cyano-5-fluorophenylacetate CAS No. 1805584-05-7

Methyl 3-bromo-2-cyano-5-fluorophenylacetate

Cat. No. B1415957
CAS RN: 1805584-05-7
M. Wt: 272.07 g/mol
InChI Key: CABQWLWXOCHBRT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-fluorophenylacetate (MBCF) is a synthetic compound that is used in a variety of laboratory experiments. It is a versatile compound that is used in a variety of scientific research applications. MBCF has been found to have a wide range of biochemical and physiological effects, and has been used for a variety of purposes, including drug development and medical research. We will also discuss the potential future directions of research with MBCF.

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-fluorophenylacetate has been used in a variety of scientific research applications. It has been used in the development of drugs and in medical research. It has also been used in the study of enzyme inhibition, as it has been found to be an effective inhibitor of several enzymes, including cytochrome P450 enzymes. Additionally, Methyl 3-bromo-2-cyano-5-fluorophenylacetate has been used in the study of cell signaling pathways, as it has been found to affect the activity of several signaling molecules, including MAPK and NF-κB.

Mechanism of Action

Methyl 3-bromo-2-cyano-5-fluorophenylacetate has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. It has also been found to affect the activity of several signaling molecules, including MAPK and NF-κB. The exact mechanism of action of Methyl 3-bromo-2-cyano-5-fluorophenylacetate is not yet fully understood, but it is thought to act by binding to the active site of the target enzymes and signaling molecules, thus blocking their activity.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-5-fluorophenylacetate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been found to affect the activity of several signaling molecules, including MAPK and NF-κB. Additionally, Methyl 3-bromo-2-cyano-5-fluorophenylacetate has been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 3-bromo-2-cyano-5-fluorophenylacetate has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, and is relatively stable in solution. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it has a relatively short shelf life. Additionally, it is a toxic compound, and should be handled with care.

Future Directions

There are a number of potential future directions for research with Methyl 3-bromo-2-cyano-5-fluorophenylacetate. These include further research into its mechanism of action, further research into its biochemical and physiological effects, further research into its potential therapeutic applications, and further research into its potential toxicological effects. Additionally, further research into the synthesis of Methyl 3-bromo-2-cyano-5-fluorophenylacetate and the development of more efficient and cost-effective methods of synthesis would be beneficial. Finally, further research into the potential applications of Methyl 3-bromo-2-cyano-5-fluorophenylacetate in drug development and medical research would be beneficial.

properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)3-6-2-7(12)4-9(11)8(6)5-13/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABQWLWXOCHBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-cyano-5-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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